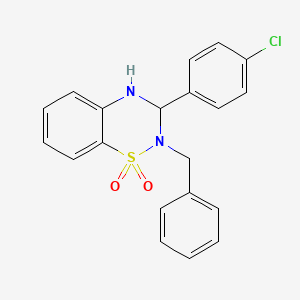
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the study of reaction mechanisms .Physical And Chemical Properties Analysis
This involves the study of properties such as solubility, melting point, boiling point, density, refractive index, and spectral properties .Scientific Research Applications
Antimicrobial and Antitumor Properties
- The compound has been synthesized and studied for its potential antimicrobial and antitumor activities. These properties are primarily explored through the synthesis of fused 1,2,4-triazine derivatives and their in vitro screening (El-Moneim et al., 2015).
Biological Applications and DFT Studies
- Novel binary compounds and fused compounds based on lawsone, which is an important precursor, have been synthesized using halo-reagents. These compounds, including variations of the chlorophenyl compound, show promising antioxidant and antitumor activities. Density Functional Theory (DFT) studies support these findings (Hassanien, Abd El-Ghani, & Elbana, 2022).
Structural Analysis
- The structure of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione and its derivatives have been analyzed, highlighting their molecular composition and potential for forming intermolecular hydrogen bonds, which could be relevant in various chemical and pharmaceutical applications (Butcher et al., 2007).
Antibacterial and Antifungal Screening
- Some derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities, demonstrating its potential in the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Catalytic Properties and Tissue Welding Applications
- The compound has been studied for its catalytic properties, especially in reactions like transamination, and its implications in biomedical applications such as laser tissue welding (Anderson et al., 2017).
Green Synthesis Approaches
- Environmentally friendly synthesis methods have been developed for derivatives of this compound, emphasizing the importance of green chemistry in the production of pharmaceuticals and other chemical agents (Salari, Hassanabadi, & Mosslemin, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLPGLUPQWROW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

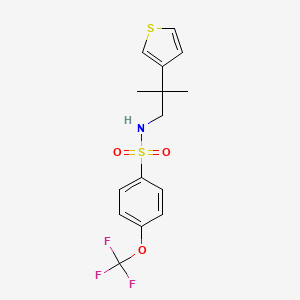
![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
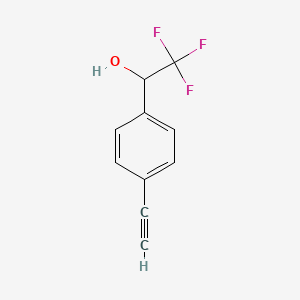
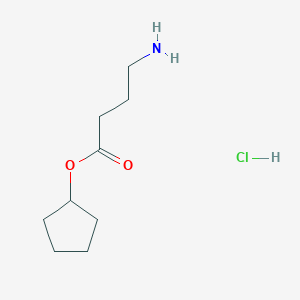
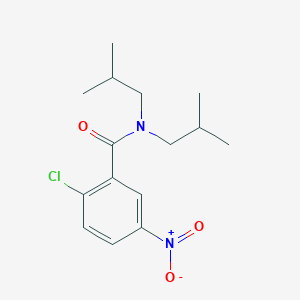
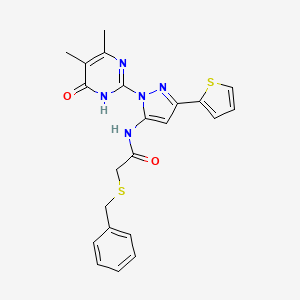
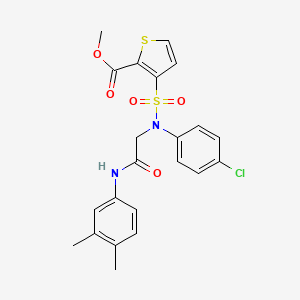

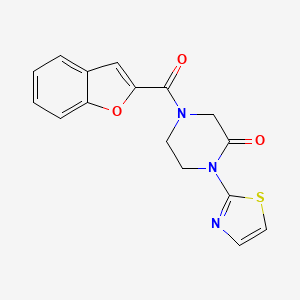
![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![6-Ethyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405862.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)